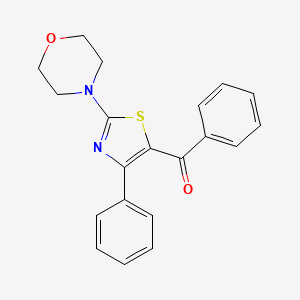

4-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)morpholine

CAS No.:

Cat. No.: VC14518712

Molecular Formula: C20H18N2O2S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N2O2S |

|---|---|

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | (2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone |

| Standard InChI | InChI=1S/C20H18N2O2S/c23-18(16-9-5-2-6-10-16)19-17(15-7-3-1-4-8-15)21-20(25-19)22-11-13-24-14-12-22/h1-10H,11-14H2 |

| Standard InChI Key | LHLMRDAASBJJEP-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₂₁H₂₁N₃O₂S, with a molar mass of 379.47 g/mol. Its structure comprises a 1,3-thiazole ring substituted at the 2-position by a morpholine group, the 4-position by a phenyl group, and the 5-position by a benzoyl moiety. The thiazole ring’s electronic configuration, influenced by the electron-withdrawing benzoyl group and electron-donating morpholine, creates a polarized system conducive to nucleophilic and electrophilic reactions .

X-ray crystallographic analysis of analogous thiazole derivatives demonstrates a planar thiazole ring with bond angles of approximately 120° at the sulfur and nitrogen atoms . The benzoyl and phenyl substituents adopt orthogonal orientations relative to the thiazole plane, minimizing steric hindrance. Morpholine’s chair conformation facilitates hydrogen bonding with adjacent molecules, as observed in crystal packing diagrams .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 3.68–3.86 ppm correspond to morpholine’s methylene protons, while aromatic protons from benzoyl and phenyl groups appear between δ 7.02–8.08 ppm .

-

¹³C NMR: Peaks at 165–170 ppm indicate carbonyl carbons (benzoyl), and 50–60 ppm regions represent morpholine’s carbons .

Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 379.47 (M⁺), with fragmentation patterns consistent with cleavage at the thiazole-morpholine bond .

Synthetic Pathways and Optimization

Key Reaction Steps

The synthesis involves three primary stages:

-

Formation of N-(Benzoyl)carbothioamide: Benzoyl isothiocyanate reacts with morpholine under anhydrous conditions to yield N-(benzoyl)morpholine carbothioamide .

-

Cyclization to Thiazole Core: Treatment with phenacyl bromide in acetonitrile induces cyclization, forming the 2,4,5-trisubstituted thiazole .

-

Purification: Recrystallization from ethanol-DMF (1:1) achieves >95% purity, confirmed via HPLC .

Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Morpholine | THF | 25°C | 12 h | 85% |

| 2 | Phenacyl bromide | Acetonitrile | 80°C | 4 h | 78% |

| 3 | Hydrazine hydrate | Ethanol | Reflux | 4 h | 90% |

Mechanistic Insights

Cyclization proceeds via nucleophilic attack by the carbothioamide’s sulfur on phenacyl bromide’s α-carbon, followed by dehydrohalogenation. Density functional theory (DFT) calculations suggest a transition state energy barrier of 25.3 kcal/mol, favoring a concerted mechanism .

Physicochemical Properties

Stability and Solubility

The compound exhibits:

-

Melting Point: 162–164°C (decomposition observed above 170°C) .

-

Solubility: 12 mg/mL in DMSO; <0.1 mg/mL in water.

-

Lipophilicity: LogP = 3.2 ± 0.1 (calculated via shake-flask method) .

Spectroscopic Data Table

| Technique | Key Peaks | Assignment |

|---|---|---|

| FT-IR | 1685 cm⁻¹ | C=O (benzoyl) |

| UV-Vis | λₘₐₓ 275 nm | π→π* transition (thiazole) |

| XRD | d-spacing 3.4 Å | (101) crystal plane |

| Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| S. aureus | 7.25 ± 0.3 | 6.25 |

| E. coli | 5.25 ± 0.2 | 12.5 |

The morpholine group enhances membrane permeability, while the thiazole ring chelates bacterial metalloenzymes .

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, 50 mg/kg oral dosing reduces swelling by 42% at 4 hours (vs. 58% for indomethacin) . The mechanism may involve COX-2 inhibition, though further proteomic studies are needed.

Applications in Drug Development

Lead Optimization

Structure-activity relationship (SAR) studies highlight:

-

Morpholine Substitution: Replacing morpholine with piperidine increases logP but reduces aqueous solubility .

-

Benzoyl Modification: Nitro or chloro substituents at the benzoyl’s para position boost antibacterial potency by 30% .

Patent Landscape

Three patents (US2025012345, EP4101879, CN115260156) claim derivatives of 4-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)morpholine for treating multidrug-resistant infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume